6-AMINO-2-BROMO-3-IODOBENZOIC ACID
Description
Significance of Multifunctional Aromatic Compounds in Synthetic Design
Multifunctional aromatic compounds are foundational pillars in modern synthetic chemistry. The strategic placement of multiple, distinct functional groups on a single aromatic ring creates a molecule rich in synthetic potential. These "molecular toolboxes" allow chemists to perform a sequence of reactions, with each functional group serving as a handle for specific chemical transformations. This approach is central to the efficient synthesis of complex natural products, pharmaceuticals, and advanced materials. For instance, heterocyclic compounds, which are integral to over 90% of new pharmaceuticals, are often constructed using multifunctional aromatic precursors. cymitquimica.com The ability to selectively modify different parts of the molecule without the need for extensive protecting group chemistry is a hallmark of elegant and efficient synthetic design, a principle embodied by polysubstituted aromatics.
The Role of Halogen and Amino Substituents in Directing Chemical Reactivity and Stereochemistry
The reactivity of a substituted benzene (B151609) ring is profoundly influenced by the electronic nature of its substituents. These effects are broadly categorized as inductive effects (through-bond polarization due to electronegativity differences) and resonance effects (delocalization of electrons through the π-system).
The amino group (–NH₂) is a powerful activating group. While nitrogen is more electronegative than carbon, its lone pair of electrons can be donated into the benzene ring's π-system. This resonance effect is dominant, increasing the electron density of the ring and making it more susceptible to electrophilic attack. This donation of electron density is most pronounced at the ortho and para positions, making the amino group a strong ortho-, para-director. bldpharm.com
Halogens (–F, –Cl, –Br, –I) present a more nuanced case. They are highly electronegative, withdrawing electron density from the ring via the inductive effect, which deactivates the ring toward electrophilic substitution compared to unsubstituted benzene. exlibrisgroup.com However, like the amino group, they possess lone pairs that can be donated into the ring through resonance. chemicalbook.com Although this resonance donation is weaker than their inductive withdrawal, it is sufficient to direct incoming electrophiles to the ortho and para positions. chemicalbook.comresearchgate.net Therefore, halogens are classified as deactivating, ortho-, para-directors. chemicalbook.com In 6-amino-2-bromo-3-iodobenzoic acid, the interplay of the activating amino group and the deactivating bromo and iodo groups creates a complex reactivity map, offering chemists precise control over subsequent transformations.
Table 1: Summary of Substituent Effects on an Aromatic Ring
| Substituent Group | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |
|---|---|---|---|---|
| –COOH (Carboxyl) | Electron-withdrawing | Electron-withdrawing | Deactivating | Meta |
| –NH₂ (Amino) | Electron-withdrawing | Electron-donating | Activating | Ortho, Para |
| –Br (Bromo) | Electron-withdrawing | Electron-donating | Deactivating | Ortho, Para |
| –I (Iodo) | Electron-withdrawing | Electron-donating | Deactivating | Ortho, Para |
Contextualization of this compound within Current Research Paradigms
While specific research focused exclusively on this compound is not extensively documented, its structure places it firmly within modern research paradigms that utilize highly functionalized intermediates for targeted synthesis. The compound is a quintessential example of a versatile synthetic building block, possessing four distinct and addressable functional groups: a carboxylic acid, an amine, a bromine atom, and an iodine atom.
The true synthetic value of this molecule lies in the differential reactivity of these groups. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. This reactivity difference allows for selective functionalization, where a reaction can be performed at the iodo-substituted position while leaving the bromo-substituted position intact for a subsequent, different coupling reaction. This strategy is crucial for the controlled, stepwise construction of complex molecules.
Furthermore, the amino group can be readily transformed into a diazonium salt for a wide range of Sandmeyer-type reactions or can be acylated to form amides. The carboxylic acid group can undergo esterification or conversion to an amide, or it can be reduced. This orthogonality makes this compound a highly valuable, albeit under-explored, precursor for creating libraries of complex compounds, particularly in the fields of medicinal chemistry and materials science, where poly-substituted and heterocyclic scaffolds are in high demand. chemicalbook.com Research on the synthesis of 6-bromo-2-arylindoles from 2-iodobenzoic acid highlights the utility of such halogenated benzoic acids as precursors to medicinally relevant heterocyclic systems.
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₅BrINO₂ |
| Molecular Weight | 373.93 g/mol |
| Appearance | Solid (predicted) |
| CAS Number | Not publicly available |
| Synonyms | 2-Bromo-3-iodo-6-aminobenzoic acid |
Structure
3D Structure
Properties
IUPAC Name |
6-amino-2-bromo-3-iodobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrINO2/c8-6-3(9)1-2-4(10)5(6)7(11)12/h1-2H,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZDDQWGVXFZHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)C(=O)O)Br)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Strategic Approaches to 6 Amino 2 Bromo 3 Iodobenzoic Acid
Retrosynthetic Analysis of Complex Benzoic Acid Scaffolds
Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comprezi.com For 6-amino-2-bromo-3-iodobenzoic acid, the primary disconnections involve the carbon-halogen and carbon-nitrogen bonds, as well as the carboxylic acid group.
A plausible retrosynthetic pathway begins with the disconnection of the amino group. The amino group can be introduced via the reduction of a nitro group, a common and reliable transformation. This leads to the precursor 2-bromo-3-iodo-6-nitrobenzoic acid.
Further disconnection of the iodine atom via a Sandmeyer-type reaction, a well-established method for introducing halogens onto an aromatic ring, points to an amino precursor, specifically 3-amino-2-bromo-6-nitrobenzoic acid. google.comorgsyn.org
Alternatively, the bromine and iodine atoms could be introduced through electrophilic halogenation. The directing effects of the substituents on the ring are crucial here. An amino group is a strong activating and ortho-, para-directing group, while a carboxylic acid is a deactivating and meta-directing group. Halogens are deactivating but ortho-, para-directing. A synthetic strategy must navigate these competing influences.
A logical approach would be to start with a simpler, commercially available substituted benzoic acid and introduce the functional groups in a stepwise manner, taking into account their directing effects.
Precursor Identification and Availability Considerations
The feasibility of a synthetic route is heavily dependent on the availability and cost of the starting materials. For the synthesis of this compound, several potential precursors could be considered. A search of chemical supplier databases would be necessary to determine the most economical starting point. Some plausible starting materials include:
2-Aminobenzoic acid (Anthranilic acid): A readily available and inexpensive starting material.
2-Bromo-6-nitrobenzoic acid: A more advanced precursor that already incorporates two of the required functionalities in the correct positions.
3-Amino-2-bromobenzoic acid: This precursor would require subsequent iodination and introduction of the final amino group (or its nitro precursor).
**2.3. Direct and Stepwise Functionalization Strategies for Aromatic Systems
The synthesis of this compound necessitates a combination of direct and stepwise functionalization strategies to achieve the desired substitution pattern.
The introduction of bromine and iodine onto the benzoic acid scaffold must be highly regioselective.
Bromination: The bromination of an aromatic ring can be achieved using various reagents, such as elemental bromine (Br₂) in the presence of a Lewis acid, or N-bromosuccinimide (NBS). The regioselectivity is governed by the existing substituents. For instance, in a molecule with an activating amino group and a deactivating carboxylic acid, the position of bromination will be directed by the interplay of these groups. It is often necessary to protect the activating amino group as an amide to modulate its directing strength and prevent side reactions.
Iodination: The introduction of iodine can be more challenging than bromination. Direct iodination with I₂ is often slow and reversible. More reactive iodinating agents, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), are commonly employed. researchgate.net A highly reliable method for the regioselective introduction of iodine is the Sandmeyer reaction, which involves the diazotization of a primary aromatic amine followed by treatment with a solution of potassium iodide. google.comorgsyn.orgchemicalbook.com This method is particularly useful as it allows for the introduction of iodine at a specific position, dictated by the location of the precursor amino group. The use of fluorinated alcohols as solvents has also been shown to promote regioselective halogenation with N-halosuccinimides under mild conditions. nih.gov
The term "stereoselective" is not directly applicable to the introduction of an amino group onto an achiral aromatic ring. However, the regioselective introduction of the amino group is of paramount importance. The most common method for introducing an amino group is through the nitration of the aromatic ring followed by the reduction of the resulting nitro group.
Nitration: Nitration is typically carried out using a mixture of nitric acid and sulfuric acid. The position of nitration is determined by the directing effects of the existing substituents.
Reduction: The reduction of the nitro group to an amine can be achieved using a variety of reagents, including metals such as tin, iron, or zinc in acidic media, or through catalytic hydrogenation.
Direct C-H amination is an emerging area of research that offers a more atom-economical approach to the synthesis of anilines. researchgate.netacs.orgnih.govbohrium.com These methods often employ transition metal catalysts to facilitate the direct coupling of an amine with an aromatic C-H bond. However, controlling the regioselectivity in a polysubstituted system remains a significant challenge. For a complex target molecule like this compound, the traditional nitration-reduction sequence remains the most predictable and reliable method.
The carboxylic acid group is a deactivating, meta-directing group. Its presence will influence the regioselectivity of subsequent electrophilic aromatic substitution reactions. In some cases, it may be advantageous to introduce the carboxylic acid group at a later stage of the synthesis, for example, through the oxidation of a methyl group. youtube.com
Protecting groups are often essential in the synthesis of complex molecules to prevent unwanted side reactions.
Amino Group Protection: The highly activating and nucleophilic amino group often requires protection, typically as an acetamide (B32628), to prevent oxidation or uncontrolled reaction during subsequent electrophilic substitution steps. The acetyl group can be readily removed by acidic or basic hydrolysis.
Carboxylic Acid Protection: The carboxylic acid group can be protected as an ester (e.g., methyl or ethyl ester) to prevent it from interfering with certain reagents, such as organometallics or hydrides. The ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.
Key Reaction Sequences for this compound Synthesis
Based on the principles outlined above, a plausible synthetic sequence for this compound can be proposed. One possible route, starting from 2-amino-3-bromobenzoic acid, is detailed below. This starting material could be synthesized from commercially available precursors.
Step 1: Protection of the Amino Group
The amino group of 2-amino-3-bromobenzoic acid is first protected as an acetamide to modulate its reactivity and directing effect.
Step 2: Iodination
The next step is the regioselective introduction of the iodine atom. Given the ortho-, para-directing nature of the acetylamino group and the bromine atom, and the meta-directing nature of the carboxylic acid, the iodine will be directed to the position ortho to the acetylamino group and meta to the carboxylic acid. This can be achieved using N-iodosuccinimide (NIS) in a suitable solvent like acetic acid.
Step 3: Nitration
The introduction of the nitro group at the 6-position is a crucial step. The existing substituents will direct the incoming nitro group to the desired position.
Step 4: Deprotection of the Acetyl Group
The acetyl protecting group is then removed by hydrolysis to reveal the free amino group.
Step 5: Reduction of the Nitro Group
Finally, the nitro group is reduced to the target amino group using a standard reducing agent like tin(II) chloride in hydrochloric acid.
An alternative and potentially more efficient route would involve a Sandmeyer reaction. For instance, starting with 2,6-diamino-3-bromobenzoic acid, one of the amino groups could be selectively diazotized and converted to an iodo group. However, the synthesis of the diamino precursor would present its own set of challenges.
The table below provides an illustrative summary of a potential synthetic route. Please note that the yields are hypothetical and would need to be determined experimentally.
| Step | Reaction | Reagents and Conditions | Product | Illustrative Yield (%) |
| 1 | Acetylation | Acetic anhydride, pyridine | 2-Acetamido-3-bromobenzoic acid | 95 |
| 2 | Iodination | N-Iodosuccinimide, Acetic acid | 2-Acetamido-3-bromo-6-iodobenzoic acid | 70 |
| 3 | Nitration | HNO₃, H₂SO₄ | 2-Acetamido-3-bromo-6-iodo-5-nitrobenzoic acid | 60 |
| 4 | Hydrolysis | HCl, H₂O, heat | 2-Amino-3-bromo-6-iodo-5-nitrobenzoic acid | 90 |
| 5 | Reduction | SnCl₂, HCl | 2,5-Diamino-3-bromo-6-iodobenzoic acid | 85 |
This table presents a hypothetical synthetic route that requires further experimental validation.
A second, more plausible route could start from 5-amino-2-bromobenzoic acid, which is commercially available.
| Step | Reaction | Reagents and Conditions | Product | Illustrative Yield (%) |
| 1 | Diazotization and Iodination (Sandmeyer Reaction) | 1. NaNO₂, HCl, 0-5 °C; 2. KI | 2-Bromo-5-iodobenzoic acid | 80 google.com |
| 2 | Nitration | HNO₃, H₂SO₄ | 2-Bromo-5-iodo-6-nitrobenzoic acid | 65 |
| 3 | Nucleophilic Aromatic Substitution | NH₃, Cu catalyst | 6-Amino-2-bromo-5-iodobenzoic acid | 50 |
This table presents another hypothetical synthetic route that requires further experimental validation.
A third, and perhaps the most strategically sound approach, would be to introduce the substituents in an order that takes advantage of their directing effects to achieve the desired 6-amino-2-bromo-3-iodo arrangement.
| Step | Reaction | Reagents and Conditions | Product | Illustrative Yield (%) |
| 1 | Bromination of 2-aminobenzoic acid | N-Bromosuccinimide, Acetonitrile | 2-Amino-5-bromobenzoic acid | 85 |
| 2 | Protection | Acetic anhydride, pyridine | 2-Acetamido-5-bromobenzoic acid | 95 |
| 3 | Iodination | N-Iodosuccinimide, Acetic Acid | 2-Acetamido-5-bromo-3-iodobenzoic acid | 70 |
| 4 | Nitration | HNO₃, H₂SO₄ | 2-Acetamido-5-bromo-3-iodo-6-nitrobenzoic acid | 60 |
| 5 | Deprotection and Reduction | 1. HCl, H₂O, heat; 2. SnCl₂, HCl | This compound | 80 |
This table presents a third hypothetical synthetic route that requires further experimental validation.
Exploration of Sandmeyer-type Reactions and Diazotization Processes
Diazotization of an aromatic amine, followed by a Sandmeyer or related transformation, is a cornerstone of aromatic chemistry for introducing a wide array of substituents. organic-chemistry.org This strategy is highly relevant for the synthesis of halogenated benzoic acids. The process begins with the conversion of a primary aromatic amine to a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid at low temperatures (0–5°C). questjournals.orgyoutube.com The resulting diazonium salt is a versatile intermediate that can be converted to various functional groups. ontosight.ai
For the synthesis of a molecule like this compound, one could envision a retrosynthetic approach starting from a diamino-iodobenzoic acid or a diaminobromobenzoic acid precursor. For instance, starting with 2,6-diamino-3-iodobenzoic acid, selective diazotization of the amine at the 2-position, followed by a Sandmeyer reaction with a copper(I) bromide catalyst, could introduce the bromine atom. However, achieving selectivity in the diazotization of one of two similar amino groups can be challenging and may require protecting group strategies.
Alternatively, a more common route involves starting with an aminobenzoic acid and introducing the halides. For example, anthranilic acid (2-aminobenzoic acid) can be diazotized. scirp.org While these diazonium salts can be sensitive to nucleophilic attack by water, especially under heated conditions, they are effective precursors for Sandmeyer reactions. scirp.orgscirp.org The introduction of halogens like bromine or iodine can be achieved by treating the diazonium salt with the corresponding copper(I) halide or potassium iodide, respectively. organic-chemistry.orgyoutube.com
Table 1: Example of Diazotization-Sandmeyer Reaction Conditions
| Starting Material | Reagents | Key Transformation | Product Type | Reference |
|---|---|---|---|---|
| p-Aminobenzoic acid | 1. NaNO₂, H₂SO₄, 0°C 2. CuCN/NaCN | Diazotization followed by cyanation | Terephthalic acid (after hydrolysis) | scirp.org |
| Anthranilic acid | 1. NaNO₂, HCl 2. KI | Diazotization followed by iodination | 2-Iodobenzoic acid | youtube.com |
| Aromatic Amines | 1. NaNO₂, HCl, 0-5°C 2. CuBr | Diazotization followed by bromination | Aryl Bromide | organic-chemistry.org |
Application of Modern Cross-Coupling Methodologies for Aryl-Halide Manipulation (e.g., Ullmann, Sonogashira, Buchwald-Hartwig)
Modern cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, offering powerful tools for manipulating aryl halides. wikipedia.org
The Ullmann condensation is a classical copper-catalyzed reaction used for forming carbon-nitrogen and carbon-oxygen bonds. tandfonline.comorganic-chemistry.org Traditionally, these reactions required harsh conditions, such as high temperatures. wikipedia.orgtandfonline.com However, modern ligand-assisted protocols allow the reaction to proceed under milder conditions. tandfonline.com In the context of this compound, an Ullmann-type reaction could potentially be used to introduce the amino group onto a pre-existing 2,3-dihalobenzoic acid precursor. However, the reactivity differences between the bromo and iodo substituents would need to be carefully managed to achieve selective amination.
The Sonogashira coupling reaction, which couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper co-catalyst, is a key method for forming C(sp²)-C(sp) bonds. wikipedia.orgorganic-chemistry.org This reaction is typically carried out under mild conditions with an amine base. organic-chemistry.org While not directly forming one of the final substituents, a Sonogashira coupling could be employed in a longer synthetic route. For instance, an alkyne could be introduced and subsequently transformed into another required functional group. The reaction generally shows high selectivity for more reactive halides, meaning an aryl iodide would react preferentially over an aryl bromide. libretexts.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.orgyoutube.com This reaction is highly versatile, tolerating a wide range of functional groups and employing various generations of bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) to improve efficiency. wikipedia.orgyoutube.com This method is arguably the most powerful for introducing the amino group onto the heavily substituted aromatic ring. A potential strategy would involve starting with 2-bromo-3-iodobenzoic acid (or its ester) and coupling it with an ammonia (B1221849) equivalent or a protected amine using a suitable palladium catalyst system. wikipedia.org The choice of base and ligand would be critical to overcome the steric hindrance of the ortho-substituents. nih.gov
Table 2: Overview of Relevant Cross-Coupling Reactions
| Reaction | Catalyst/Reagents | Bond Formed | Potential Application | Reference |
|---|---|---|---|---|
| Ullmann Condensation | Copper powder or Cu(I) salts, Base (e.g., K₂CO₃) | Aryl-N | Introduction of amino group onto a dihalobenzoic acid | tandfonline.com, tandfonline.com |
| Sonogashira Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, Amine base | Aryl-Alkyne | Intermediate step for further functionalization | wikipedia.org, researchgate.net |
| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., BINAP, XPhos), Base (e.g., NaOt-Bu) | Aryl-N | Introduction of amino group onto a 2-bromo-3-iodobenzoic acid precursor | wikipedia.org, nih.gov |
Curtius Rearrangement and Related Transformations for Amino Group Introduction
The Curtius rearrangement provides a classic route to primary amines from carboxylic acids. nih.govallen.in The reaction proceeds through the thermal or photochemical decomposition of an acyl azide (B81097), which rearranges to an isocyanate with the loss of nitrogen gas. wikipedia.org This isocyanate intermediate is highly useful as it can be trapped with various nucleophiles. nih.gov Hydrolysis with water yields a carbamic acid, which decarboxylates to the primary amine. allen.in Alternatively, reaction with an alcohol (like tert-butanol) produces a stable carbamate (B1207046) (e.g., a Boc-protected amine), which is a valuable intermediate in organic synthesis. wikipedia.orgnih.gov
A key advantage of the Curtius rearrangement is that it proceeds with complete retention of the migrating group's stereochemistry and avoids the over-alkylation issues sometimes seen in other amination methods. nih.gov In a synthesis of this compound, one could envision a strategy starting from a 2-bromo-3-iodo-isophthalic acid derivative. One of the carboxylic acid groups could be selectively converted to an acyl azide and then subjected to the Curtius rearrangement to install the amino group at the 6-position, leaving the other carboxylic acid at the 1-position intact.
Table 3: Key Steps in the Curtius Rearrangement
| Step | Transformation | Typical Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | Carboxylic acid to Acyl Azide | Diphenylphosphoryl azide (DPPA), or (1) SOCl₂, (2) NaN₃ | Acyl azide | nih.gov |
| 2 | Acyl azide to Isocyanate | Heat (thermal decomposition) | Isocyanate | wikipedia.org |
| 3 | Isocyanate to Amine | H₂O, H⁺ (hydrolysis) | Primary amine | allen.in |
| 3 (Alternative) | Isocyanate to Carbamate | tert-Butanol (tBuOH) | Boc-protected amine | wikipedia.org |
Oxidative Routes to Benzoic Acid Derivatives
The carboxylic acid moiety of the target molecule can be synthesized through the oxidation of a precursor with a different oxidation state, most commonly an alkyl group. The oxidation of an alkylbenzene, such as a toluene (B28343) derivative, to a benzoic acid is a fundamental industrial and laboratory process. youtube.com
Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromic acid. pearson.com However, these reagents generate significant waste. More modern and catalytically driven methods are often preferred. For example, the liquid-phase aerobic oxidation of toluene and its derivatives can be achieved using transition-metal catalysts, such as cobalt or manganese salts, often in the presence of a bromide source. acs.orgresearchgate.net These reactions use molecular oxygen or air as the terminal oxidant, making them more atom-economical.
In a synthetic route towards this compound, a plausible strategy would be to start with 2-bromo-3-iodo-6-nitrotoluene. The methyl group could be oxidized to a carboxylic acid using a suitable catalytic system. acs.org Subsequently, the nitro group could be reduced to the target amino group. The order of these steps is crucial, as the reaction conditions for the oxidation must be compatible with the other substituents on the ring.
Table 4: Comparison of Toluene Oxidation Methods
| Method | Oxidant/Catalyst | Conditions | Advantages/Disadvantages | Reference |
|---|---|---|---|---|
| Classical Oxidation | KMnO₄ | Aqueous, heat | Strong, reliable; Poor atom economy, stoichiometric waste (MnO₂) | youtube.com, pearson.com |
| Catalytic Air Oxidation | Co(OAc)₂/NaBr | O₂, Acetic acid, 130-160°C | Uses air as oxidant, catalytic; Requires high temperatures/pressure | acs.org |
| Cupric Ion Oxidation | Cupric ion | Dilute aqueous solution | Can yield phenols as well as benzoic acids depending on conditions | acs.org |
Reaction Optimization and Process Intensification in Batch and Flow Chemistry
Optimizing the synthesis of a complex Active Pharmaceutical Ingredient (API) is crucial for ensuring efficiency, safety, and reproducibility. pharmafeatures.com Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies compared to traditional large-scale batch processes. cobaltcommunications.com
In a traditional batch process , reactants are charged into a vessel and the reaction proceeds over time, followed by workup and purification. For complex, multi-step syntheses like that of this compound, this can lead to large solvent volumes, long processing times, and potential safety issues with highly exothermic steps (like nitrations or oxidations). cetjournal.it
Flow chemistry , a key tool for process intensification, involves continuously pumping reactants through a reactor where they mix and react. pharmasalmanac.comseqens.com This approach offers significant advantages:
Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, and superior heat transfer allows for better control of exothermic reactions. cetjournal.itpharmasalmanac.com
Improved Efficiency and Yield: Precise control over reaction parameters (temperature, pressure, residence time) can lead to higher selectivity, reduced byproducts, and improved yields. pharmasalmanac.com
Rapid Optimization: Automated flow systems allow for high-throughput screening of reaction conditions, accelerating the optimization process.
Scalability: Scaling up a flow process often involves running the reactor for a longer duration or using multiple reactors in parallel, which can be more straightforward than redesigning large batch reactors. seqens.com
For the synthesis of this compound, hazardous steps such as diazotization or nitration would be ideal candidates for transition to a flow process, significantly reducing the associated risks. pharmasalmanac.com
Challenges in the Synthesis of Highly Substituted Aromatic Systems and Strategies for Overcoming Them
The synthesis of polysubstituted aromatic compounds is inherently challenging due to several factors that must be carefully managed. nih.govrsc.org
Regioselectivity: Controlling the position of incoming substituents is paramount. The directing effects of existing groups on the ring dictate the outcome of electrophilic aromatic substitution. fiveable.melibretexts.org In a molecule with activating (amino) and deactivating (halogens, carboxyl) groups, these competing influences can lead to mixtures of isomers, complicating purification. fiveable.me
Steric Hindrance: As more substituents are added to the ring, steric bulk can hinder or even prevent subsequent reactions at adjacent positions. fiveable.me For example, introducing a group between two existing ortho-substituents is often difficult.
Harsh Reaction Conditions: Many classical synthetic methods require harsh conditions (high temperatures, strong acids/bases) that may not be compatible with the sensitive functional groups already present on the molecule, leading to degradation or side reactions. rsc.org
Strategies to overcome these challenges include:
Strategic Reaction Ordering: Carefully planning the sequence of reactions is critical. For example, installing a meta-directing group before an ortho-, para-directing group to achieve a desired 1,2,3-substitution pattern. libretexts.org
Use of Modern Catalytic Methods: Transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) operate under milder conditions and offer exceptional control over bond formation, bypassing the limitations of classical electrophilic substitution. rsc.org
Protecting Groups: Temporarily masking a reactive functional group to prevent it from interfering with a subsequent reaction is a common and effective strategy.
Directed Ortho-Metalation (DoM): This technique uses a directing group (e.g., amide, carbamate) to guide a strong base to deprotonate the ortho-position, which can then be trapped with an electrophile, providing excellent regiocontrol.
Recently, novel methods such as electrochemical single-carbon insertion are being developed to provide new tools for creating complex aromatic molecules with precise control. scitechdaily.com
Chemical Reactivity and Advanced Derivatization Pathways of 6 Amino 2 Bromo 3 Iodobenzoic Acid
Reactivity at the Amino Group
The amino group of 6-amino-2-bromo-3-iodobenzoic acid is a key functional group that dictates much of its chemical behavior. Its reactivity is influenced by the electronic effects of the halogen substituents on the aromatic ring.
Nucleophilic Properties and Amidation Reactions
The amino group at the 2-position of the benzoic acid backbone possesses nucleophilic characteristics. However, the presence of adjacent bulky halogen atoms, specifically bromine at the 2-position and iodine at the 3-position, can sterically hinder its reactivity and potentially reduce its nucleophilicity. Despite this, the amino group can participate in amidation reactions.
The formation of amides from amino acids can be achieved using various coupling reagents. While classical methods involving acid chlorides or anhydrides are common, direct amidation of unprotected amino acids can be challenging due to the zwitterionic nature of the amino acid and solubility issues. nih.gov Lewis acid catalysts, such as B(OCH2CF3)3, have been shown to be effective for the direct synthesis of α-amino amides from unprotected amino acids. nih.gov This approach could potentially be applied to this compound for the synthesis of its amide derivatives.
Furthermore, iron-catalyzed ortho-amination of aromatic carboxamides using N-chloroamines has been demonstrated as a method for synthesizing anthranilic acid derivatives. nih.govcapes.gov.br This highlights the reactivity of the position ortho to a directing group, which in the case of this compound, is already occupied by the amino group.
Formation of Imine and Schiff Base Derivatives
The amino group of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is a common transformation for primary amines. For instance, 6-iodo/bromo-3-amino-2-methylquinazolin-4(3H)-ones have been condensed with various substituted aryl aldehydes to prepare new Schiff bases. semanticscholar.org This suggests that the amino group on a similarly halogenated benzene (B151609) ring, as in this compound, would be capable of undergoing similar condensation reactions.
The formation of these imine derivatives can be a crucial step in the synthesis of more complex heterocyclic systems.
Cyclization Reactions to Form Nitrogen Heterocycles (e.g., Quinazolines, Benzodiazepines)
This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocycles, including quinazolines and benzodiazepines. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. nih.govub.edumdpi.comnih.gov
Quinazolines: The synthesis of quinazolines often involves the cyclization of anthranilic acid derivatives. nih.govorganic-chemistry.orgnih.gov For example, 5-bromoanthranilic acid can be reacted with phenyl isothiocyanate to form a key intermediate which is then cyclized to a quinazoline (B50416) derivative. nih.gov Similarly, this compound could serve as a starting material for the synthesis of polysubstituted quinazolines. The reaction of 2-aminobenzophenones with amines, catalyzed by molecular iodine, provides a route to 2-arylquinazolines. nih.gov
Benzodiazepines: Benzodiazepines are another important class of heterocycles that can be synthesized from anthranilic acid derivatives. ub.edumdpi.comnih.gov The synthesis of 1,5-benzodiazepines can be achieved through the condensation of o-phenylenediamines with ketones. nih.gov While this compound is not an o-phenylenediamine, its derivatives could potentially be used in the synthesis of various benzodiazepine (B76468) structures. For instance, palladium-catalyzed reactions have been employed for the synthesis of different classes of benzodiazepines, including 1,4- and 1,5-benzodiazepines. mdpi.com
Reactivity at the Carboxylic Acid Group
The carboxylic acid group of this compound provides another site for chemical modification, allowing for the formation of esters and amides, as well as participating in decarboxylation reactions.
Esterification and Amide Formation
The carboxylic acid group can be converted to its corresponding ester or amide derivatives through standard synthetic methodologies. Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Amide formation can be accomplished by reacting the carboxylic acid with an amine, often facilitated by a coupling agent. For example, 3-bromo-5-iodobenzoic acid has been used to prepare methyl 3-bromo-5-iodobenzoate. sigmaaldrich.com
The synthesis of anthranilic acid amides has been achieved by reacting phthalamic acids with a hypohalite and an amine. google.com This suggests that the carboxylic acid group of this compound can be readily transformed into a variety of amide derivatives.
Decarboxylation Pathways and Aryl Radical Generation
Decarboxylation, the removal of the carboxyl group, can be a synthetically useful transformation. acs.orgnih.gov For halogenated benzoic acids, decarboxylation can be achieved under moderate to stringent conditions, sometimes requiring high temperatures or the use of a polar aprotic solvent. google.com The process can lead to the formation of aryl halides that may be difficult to obtain through direct aromatic halogenation. acs.orgnih.gov
The decarboxylation of benzoic acid derivatives can also be a source of aryl radicals. nih.govnih.govwikipedia.orgresearchgate.net Aryl radicals are highly reactive intermediates that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.govwikipedia.orgresearchgate.net The generation of aryl radicals from carboxylic acids can be induced by photoredox catalysis or other redox systems. nih.govresearchgate.net While electron-rich benzoic acids can be less efficient in some decarboxylation reactions, the presence of electron-withdrawing groups can facilitate the process. nih.govrsc.org The halogen atoms on this compound would influence its propensity to undergo decarboxylation and subsequent aryl radical formation.
Utilization in Polymerization Reactions (e.g., Polyesters, Polyamides)
The bifunctional nature of this compound, containing both a carboxylic acid and an amino group, makes it a suitable monomer for step-growth polymerization. These functional groups can react with complementary monomers to form important classes of polymers such as polyamides and polyesters.
Polyamide Synthesis: The amino group can react with a dicarboxylic acid, or the carboxylic acid group can react with a diamine, in a polycondensation reaction to yield a polyamide. Furthermore, the molecule can undergo self-condensation, where the amino group of one molecule reacts with the carboxylic acid group of another, to form a polyamide chain. This process would incorporate the bromo- and iodo-substituted aromatic ring directly into the polymer backbone, imparting unique properties such as flame retardancy, high refractive index, and potential for post-polymerization functionalization.
Polyester (B1180765) Synthesis: The carboxylic acid group can be utilized for polyester synthesis by reacting it with a diol monomer. The resulting polyester would feature the halogenated aromatic moiety as a pendant group attached to the polymer backbone.
The incorporation of this heavily substituted aromatic ring into polymer chains is a strategy to develop advanced materials with tailored thermal, optical, and chemical properties. The halogen atoms, in particular, can be leveraged for further modifications after the polymer has been formed.
Reactivity of the Halogen Substituents (Bromine and Iodine)
The presence of two different halogen atoms, bromine and iodine, at distinct positions on the aromatic ring is a key feature of this compound. This di-halogenation allows for a wide range of selective chemical transformations, particularly in the realm of metal-catalyzed cross-coupling reactions.
The carbon-iodine (C-I) and carbon-bromine (C-Br) bonds serve as reactive handles for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular structures.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming C-C bonds by coupling the aryl halide with an organoboron reagent, such as a boronic acid or ester. nih.gov Both the C-I and C-Br bonds can participate in Suzuki reactions, allowing for the introduction of new aryl, heteroaryl, or alkyl groups at these positions. nih.govbeilstein-journals.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the aryl halide with an amine. wikipedia.orglibretexts.orgorganic-chemistry.org It is a versatile method for synthesizing substituted anilines, diarylamines, or alkylarylamines from this compound. wikipedia.orgnih.gov The reaction has seen significant development, with various generations of catalysts allowing for the coupling of a wide range of amines under increasingly mild conditions. wikipedia.orgmit.edu
Ullmann Condensation: A copper-catalyzed alternative, the Ullmann reaction can be used to form C-N (amines), C-O (ethers), and C-S (thioethers) bonds. wikipedia.orgorganic-chemistry.org While often requiring harsher conditions (higher temperatures) than its palladium-catalyzed counterparts, it remains a valuable tool, especially for specific substrates or when seeking different reactivity patterns. wikipedia.org The Goldberg reaction is a specific variation of the Ullmann condensation for C-N bond formation. wikipedia.org
The following table summarizes these key cross-coupling reactions applicable to the halogen substituents.
| Reaction Name | Catalyst | Reagents | Bond Formed | Resulting Moiety |
| Suzuki-Miyaura Coupling | Palladium (Pd) | R-B(OH)₂ | C-C | Biaryl, Alkyl-Aryl |
| Buchwald-Hartwig Amination | Palladium (Pd) | R¹R²NH | C-N | Aryl Amine |
| Ullmann Condensation | Copper (Cu) | R-OH / R-NH₂ / R-SH | C-O / C-N / C-S | Aryl Ether / Amine / Thioether |
A significant advantage of having both iodine and bromine on the same aromatic ring is the potential for selective or sequential functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order C-I > C-Br > C-Cl. This difference in reactivity is attributed to the bond dissociation energies, with the C-I bond being weaker and more susceptible to oxidative addition to the palladium catalyst.
This reactivity differential allows for the selective transformation of the C-I bond while leaving the C-Br bond untouched, by carefully controlling the reaction conditions (e.g., temperature, catalyst, and reaction time). nih.gov The remaining C-Br bond can then be subjected to a second, different cross-coupling reaction, enabling the stepwise and controlled introduction of two different substituents. This orthogonal approach is a powerful strategy for building molecular complexity.
The table below illustrates a hypothetical pathway for the selective functionalization of this compound.
| Step | Position | Reaction | Conditions | Result |
| 1 | C3 (Iodine) | Suzuki Coupling with Phenylboronic Acid | Mild Pd-catalyst, low temperature | 6-amino-2-bromo-3-phenylbenzoic acid |
| 2 | C2 (Bromine) | Buchwald-Hartwig with Morpholine | Harsher conditions or different catalyst | 6-amino-2-(morpholino)-3-phenylbenzoic acid |
This stepwise approach provides a rational route to highly substituted and unsymmetrical aromatic compounds that would be challenging to prepare by other means.
Nucleophilic Aromatic Substitution (SNAr): This type of reaction involves the displacement of a leaving group (like a halogen) on an aromatic ring by a nucleophile. wikipedia.org The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orglibretexts.org In this compound, the ring is not highly activated for SNAr. The carboxylic acid is a deactivating group, but the amino group is strongly electron-donating. Without a potent EWG like a nitro group in the appropriate position, SNAr reactions are generally unfavorable under standard conditions. libretexts.org
Electrophilic Aromatic Substitution (SEAr): This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The outcome is governed by the directing effects of the existing substituents. The amino group (-NH₂) is a powerful activating and ortho-, para-directing group. The carboxylic acid (-COOH) and the halogens (-Br, -I) are deactivating groups. The overwhelming activating influence of the amino group dictates the position of further substitution. The positions ortho and para to the amino group are C5 and C1/C3 respectively. Since C1 and C3 are already substituted, the only available activated position on the ring is C5. Therefore, electrophilic substitution reactions, such as nitration or halogenation, are predicted to occur selectively at the C5 position. science.govmsu.edu
Multi-Component Reactions for Rapid Structural Diversification
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. organic-chemistry.org The unique combination of functional groups in this compound makes it an excellent substrate for such reactions, allowing for a rapid increase in molecular complexity.
The amine and carboxylic acid functionalities can participate in classic MCRs like the Ugi or Passerini reactions.
Ugi Reaction: This four-component reaction involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide.
Passerini Reaction: This three-component reaction involves a carboxylic acid, a carbonyl compound, and an isocyanide. tcichemicals.com
By using this compound as the amine and carboxylic acid component (in an intramolecular sense for certain MCRs, or as separate functionalities for others), complex structures can be assembled in a single step. Crucially, the bromo and iodo substituents would remain unaffected during these transformations, serving as valuable synthetic handles for subsequent diversification through the cross-coupling reactions discussed previously.
| MCR Type | Participating Functional Groups from Core Molecule | Potential Reactants |
| Ugi-type | -NH₂, -COOH | Aldehyde/Ketone, Isocyanide |
| Passerini-type | -COOH | Aldehyde/Ketone, Isocyanide (requires separate amine) |
| Other MCRs | -NH₂ | Aldehyde, another nucleophile |
This strategy, combining MCRs with subsequent cross-coupling, provides a powerful and atom-economical pathway to large libraries of diverse and complex molecules starting from a single, versatile building block.
Application as a Core Building Block for Novel Molecular Architectures
The strategic placement of four different, orthogonally reactive functional groups makes this compound an exemplary core building block for the synthesis of novel and complex molecular architectures. Its utility stems from the ability to perform a series of chemoselective reactions, modifying one part of the molecule while leaving the others intact.
A synthetic chemist can devise a multi-step synthesis that leverages this orthogonality:
Selective C-I Functionalization: Utilize the most reactive C-I bond for an initial cross-coupling reaction. nih.gov
Secondary C-Br Functionalization: Employ a different cross-coupling reaction to modify the C-Br bond.
Amine/Carboxylic Acid Chemistry: Use the amino and carboxylic acid groups for amide bond formation, esterification, or participation in MCRs.
This controlled, stepwise approach allows for the precise construction of highly decorated aromatic systems. Such compounds are valuable as intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with specialized functions. The ability to selectively introduce different groups around the benzene core is essential for structure-activity relationship (SAR) studies in drug discovery and for fine-tuning the properties of advanced materials. The synthesis of 6-bromo-2-arylindoles from 2-iodobenzoic acid precursors highlights the utility of such halogenated intermediates in constructing complex heterocyclic systems. uaeh.edu.mxuaeh.edu.mx
Comprehensive Spectroscopic and Structural Elucidation of 6 Amino 2 Bromo 3 Iodobenzoic Acid and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.
Proton (¹H) NMR Analysis: Chemical Shifts, Coupling Constants, and Integration
The ¹H NMR spectrum of 6-amino-2-bromo-3-iodobenzoic acid is predicted to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the substituents. The amino group (-NH₂) is an activating, electron-donating group, which tends to shift the signals of nearby protons to a lower chemical shift (upfield). Conversely, the bromine (-Br), iodine (-I), and carboxylic acid (-COOH) groups are deactivating, electron-withdrawing groups, which shift the signals of adjacent protons to a higher chemical shift (downfield).
The two aromatic protons are in a meta relationship to each other. Their coupling will result in a doublet of doublets or two distinct doublets, with a small coupling constant (J) typical for meta coupling (around 2-3 Hz). The integration of each signal will correspond to one proton. The broad singlet for the amino protons (NH₂) is expected to appear further downfield, and its chemical shift can be concentration-dependent. The acidic proton of the carboxylic acid will likely appear as a very broad singlet at a high chemical shift value, often above 10 ppm.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz | Integration |
| H-4 | 7.0 - 7.5 | d | ~2-3 | 1H |
| H-5 | 6.5 - 7.0 | d | ~2-3 | 1H |
| -NH₂ | 4.5 - 6.0 | br s | N/A | 2H |
| -COOH | >10 | br s | N/A | 1H |
Note: These are predicted values and the actual experimental values may vary.
Carbon (¹³C) NMR Analysis: Quaternary Carbons and Substituent Effects
The ¹³C NMR spectrum will provide information on the six carbon atoms of the benzene ring and the carbon of the carboxyl group. The chemical shifts are influenced by the nature of the attached substituents. The carbons directly bonded to the electronegative bromine and iodine atoms (C-2 and C-3) are expected to be significantly deshielded and appear at lower field. The carbon attached to the amino group (C-6) will be shielded and appear at a higher field compared to the unsubstituted benzene. The carboxyl carbon will have the highest chemical shift.
The quaternary carbons (C-1, C-2, C-3, and C-6) are those that are bonded to substituents other than hydrogen. These will typically show weaker signals in the ¹³C NMR spectrum compared to the carbons bonded to hydrogen.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 (-COOH) | 165 - 175 |
| C-2 (-Br) | 110 - 120 |
| C-3 (-I) | 90 - 100 |
| C-4 | 130 - 140 |
| C-5 | 115 - 125 |
| C-6 (-NH₂) | 145 - 155 |
| -COOH | 165 - 175 |
Note: These are predicted values and the actual experimental values may vary.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment
Two-dimensional NMR techniques would be essential to unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms in the molecule.
COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between the two aromatic protons (H-4 and H-5), confirming their meta coupling and spatial proximity.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would show correlations between each proton and the carbon to which it is directly attached. This would allow for the definitive assignment of the C-4 and C-5 signals.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals correlations between protons and carbons that are two or three bonds away. This technique would be crucial for confirming the positions of the substituents. For instance, the proton at H-4 would be expected to show correlations to the quaternary carbons C-2, C-3, and C-6, as well as to C-5. Similarly, the H-5 proton would show correlations to C-1, C-3, and C-4. The amino protons could show correlations to C-5 and C-1.
Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Characterization
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Analysis of Amine, Carboxyl, and Aromatic Ring Vibrations
The FT-IR and FT-Raman spectra of this compound will be characterized by vibrations of the amino, carboxyl, and substituted aromatic ring functional groups.
Amine (NH₂) Vibrations: The amino group will exhibit characteristic N-H stretching vibrations. Two bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the asymmetric and symmetric stretching modes. researchgate.net An N-H scissoring (bending) vibration is also expected around 1600-1650 cm⁻¹. researchgate.net
Carboxyl (COOH) Vibrations: The carboxylic acid group will show a very broad O-H stretching band in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer structure commonly found in carboxylic acids. The C=O stretching vibration of the carboxyl group will appear as a strong, sharp band around 1680-1710 cm⁻¹. C-O stretching and O-H bending vibrations are also expected in the fingerprint region.
Aromatic Ring Vibrations: The aromatic ring will have C-H stretching vibrations typically appearing above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring are expected to produce a series of bands in the 1400-1600 cm⁻¹ region. The substitution pattern on the benzene ring will also give rise to characteristic C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Asymmetric N-H Stretch | Amine | 3400 - 3500 | Medium |
| Symmetric N-H Stretch | Amine | 3300 - 3400 | Medium |
| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |
| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium to Weak |
| C=O Stretch | Carboxylic Acid | 1680 - 1710 | Strong |
| N-H Bend (Scissoring) | Amine | 1600 - 1650 | Medium |
| C=C Stretch | Aromatic Ring | 1400 - 1600 | Medium to Weak |
| C-O Stretch / O-H Bend | Carboxylic Acid | 1200 - 1400 | Medium |
| C-H Out-of-plane Bend | Aromatic Ring | 700 - 900 | Strong |
| C-Br Stretch | Bromo-aromatic | 500 - 600 | Medium to Strong |
| C-I Stretch | Iodo-aromatic | 450 - 550 | Medium to Strong |
Note: These are predicted values and the actual experimental values may vary. The intensities can differ between FT-IR and FT-Raman spectra.
Hydrogen Bonding Network Analysis through IR Spectroscopy
Infrared (IR) spectroscopy is a fundamental tool for probing the hydrogen bonding interactions within this compound. The presence of both amino (-NH₂) and carboxylic acid (-COOH) groups facilitates the formation of a complex network of intra- and intermolecular hydrogen bonds.
In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers. This strong interaction results in a very broad absorption band for the O-H stretch, generally appearing in the 2500-3300 cm⁻¹ region. The N-H stretching vibrations of the primary amine group are expected to produce two bands in the 3300-3500 cm⁻¹ range. The positions of these bands are sensitive to the extent of their involvement in hydrogen bonding; lower frequencies indicate stronger hydrogen bonds. Intramolecular hydrogen bonding between the amino group and the adjacent bromine atom, or the carboxylic acid group, could also be inferred from shifts in these vibrational frequencies when compared to similar compounds lacking these interactions.
Expected IR Absorption Bands for Hydrogen Bonding Analysis
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Characteristics |
| Carboxylic Acid | O-H stretch | 2500-3300 | Very broad, indicative of strong hydrogen bonding |
| Amino Group | N-H stretch | 3300-3500 | Two bands (symmetric and asymmetric), sensitive to H-bonding |
| Carboxylic Acid | C=O stretch | 1680-1710 | Position influenced by dimerization and conjugation |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) would provide the exact molecular mass of this compound, confirming its elemental composition (C₇H₅BrINO₂). The high accuracy of this technique allows for the differentiation between compounds with the same nominal mass. The presence of bromine and iodine atoms would be evident from the characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, which would result in two peaks of nearly equal intensity separated by two mass units.
Elucidation of Fragmentation Patterns for Structural Insights
The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. For this compound, common fragmentation pathways for benzoic acids would be expected.
Plausible Fragmentation Pathways
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Description |
| [M]+• | [M-OH]+ | •OH | Loss of a hydroxyl radical from the carboxylic acid group. |
| [M]+• | [M-COOH]+ | •COOH | Loss of the entire carboxyl group as a radical. |
| [M]+• | [M-Br]+ | •Br | Cleavage of the carbon-bromine bond. |
| [M]+• | [M-I]+ | •I | Cleavage of the carbon-iodine bond. |
The relative abundance of these fragment ions would depend on the bond strengths and the stability of the resulting ions and neutral species.
X-ray Crystallography for Solid-State Molecular Geometry and Packing Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of this compound in the solid state. This analysis would reveal precise bond lengths, bond angles, and torsion angles, providing a complete picture of the molecular conformation. The crystal packing, which describes how individual molecules are arranged in the crystal lattice, would also be elucidated.
Intramolecular and Intermolecular Hydrogen Bonding Networks
X-ray crystallography would provide unambiguous evidence of the hydrogen bonding network. It would allow for the precise measurement of donor-acceptor distances and angles, distinguishing between intramolecular (within the same molecule) and intermolecular (between different molecules) interactions. For instance, an intramolecular hydrogen bond could exist between the amino group and the adjacent bromine atom. Intermolecularly, the classic carboxylic acid dimer formation via O-H···O bonds is highly probable. massbank.eu Additionally, the amino group could act as a hydrogen bond donor to the carbonyl oxygen or halogen atoms of neighboring molecules.
Analysis of Halogen Bonding Interactions
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. In this compound, both bromine and iodine atoms could potentially participate in halogen bonds with electron-donating atoms like the oxygen of the carbonyl group or the nitrogen of the amino group from adjacent molecules. The iodine atom, being more polarizable, is generally a stronger halogen bond donor than bromine. nih.gov X-ray analysis would identify these interactions by revealing short contact distances between the halogen and the acceptor atom, typically less than the sum of their van der Waals radii, and a near-linear C-X···A angle (where X is Br or I, and A is the acceptor atom).
Polymorphism and Crystal Engineering Aspects
Polymorphism, the ability of a compound to exist in more than one crystal structure, is a common phenomenon in organic molecules, particularly those with multiple functional groups capable of forming different hydrogen and halogen bonding motifs. It is plausible that this compound could exhibit polymorphism depending on the crystallization conditions (e.g., solvent, temperature). The study of its different polymorphic forms falls under the realm of crystal engineering, where an understanding of the intermolecular interactions is used to design and control the formation of specific crystal structures with desired properties.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties
The UV-Vis absorption spectrum of this compound is predicted to be characterized by electronic transitions within the substituted benzene ring. The interplay of the electron-donating amino group (-NH2) and the electron-withdrawing halogen atoms (-Br, -I) and carboxylic acid group (-COOH) governs the energies of these transitions. Generally, aminobenzoic acids exhibit absorption bands corresponding to π-π* transitions. For instance, 4-aminobenzoic acid shows absorption maxima at approximately 194 nm, 226 nm, and 278 nm. The presence of heavy halogens like bromine and iodine is expected to induce a bathochromic (red) shift in these absorption bands due to their influence on the molecular orbitals.
The photophysical properties of aminobenzoic acid derivatives, such as their fluorescence emission, are often highly sensitive to the solvent environment. This phenomenon, known as solvatochromism, arises from changes in the dipole moment of the molecule upon electronic excitation. For many aminobenzoic acids, an intramolecular charge transfer (ICT) occurs from the electron-donating amino group to the electron-accepting carboxylic group in the excited state.
In non-polar solvents, the molecule typically exhibits higher fluorescence quantum yields. As the solvent polarity increases, the excited state becomes more stabilized, leading to a red shift in the emission spectrum. This stabilization of the ICT state in polar solvents can also promote non-radiative decay pathways, resulting in a decrease in fluorescence intensity. Studies on related compounds like 3-aminobenzoic acid have shown that the hydrogen bond donating ability of the solvent is a key parameter influencing its spectral behavior.
Table 1: Expected Solvent Effects on the Photophysical Properties of this compound
| Solvent Property | Expected Effect on Absorption Maxima (λ_abs) | Expected Effect on Fluorescence Maxima (λ_em) | Expected Effect on Fluorescence Quantum Yield (Φ_f) |
| Increasing Polarity | Minor bathochromic (red) shift | Significant bathochromic (red) shift | Decrease |
| Increasing Protic Character | Potential for hydrogen bonding interactions, leading to shifts | Significant stabilization of the excited state, leading to a large red shift | Quenching of fluorescence |
Note: This table is predictive and based on the behavior of analogous aminobenzoic acid derivatives.
Other Advanced Analytical Techniques for Purity and Structural Integrity
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound, thereby verifying its empirical formula. For this compound, with a molecular formula of C₇H₅BrINO₂, the theoretical elemental composition can be calculated to confirm the purity of a synthesized sample. The accuracy of elemental analysis is typically within ±0.4% of the theoretical values.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
| Carbon | C | 12.01 | 7 | 84.07 | 25.49 |
| Hydrogen | H | 1.01 | 5 | 5.05 | 1.53 |
| Bromine | Br | 79.90 | 1 | 79.90 | 24.22 |
| Iodine | I | 126.90 | 1 | 126.90 | 38.47 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 4.25 |
| Oxygen | O | 16.00 | 2 | 32.00 | 9.70 |
| Total | 329.93 | 100.00 |
Note: The molecular weight and percentages are calculated based on the most common isotopes.
Cyclic voltammetry is a powerful technique to investigate the redox properties of a molecule, providing information on the potentials at which it can be oxidized or reduced. The electrochemical behavior of this compound will be influenced by its functional groups. The amino group is susceptible to oxidation, while the aromatic ring and the carboxylic acid group can undergo reduction, although typically at high negative potentials.
The presence of electron-withdrawing halogens is expected to make the reduction of the aromatic ring easier (occur at less negative potentials) compared to unsubstituted benzoic acid. Conversely, these groups will make the oxidation of the amino group more difficult (occur at more positive potentials). Studies on the electrochemical behavior of p-aminobenzoic acid have shown an irreversible reduction process. asianpubs.org The specific redox potentials for this compound would need to be determined experimentally, but the general trends can be predicted. The oxidation and reduction potentials are also expected to be pH-dependent due to the presence of the acidic carboxylic acid and basic amino groups.
Computational and Theoretical Investigations of 6 Amino 2 Bromo 3 Iodobenzoic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and geometry of molecules. For 6-amino-2-bromo-3-iodobenzoic acid, DFT calculations, particularly using hybrid functionals like B3LYP combined with a basis set such as 6-311++G(d,p), are employed to determine its most stable three-dimensional arrangement (optimized geometry). mdpi.comvjst.vn These calculations solve the Schrödinger equation approximately by focusing on the electron density, providing a balance between accuracy and computational cost. chemrxiv.org
The process begins with an initial guess of the molecular structure, which is then iteratively refined to minimize the total electronic energy. This energy minimization process yields the equilibrium geometry, characterized by specific bond lengths, bond angles, and dihedral angles. For this compound, a key feature is the potential for intramolecular hydrogen bonding between the amino group and the carboxylic acid group, as well as significant steric interactions involving the bulky bromine and iodine atoms at the ortho and meta positions relative to the carboxyl group. DFT accurately models these interactions to predict the final, low-energy structure.
HOMO-LUMO Orbital Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool within the DFT framework for predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.com
The energy of the HOMO is related to the ionization potential and represents the molecule's ability to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO's energy relates to the electron affinity and signifies the molecule's ability to accept electrons, highlighting regions prone to nucleophilic attack. wuxiapptec.com
The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. wikipedia.orgresearchgate.net A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more polarizable and reactive. wuxiapptec.com For this compound, the electron-donating amino group and electron-withdrawing halogen and carboxyl groups are expected to influence the energies of these orbitals significantly.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.
Table 1: Representative Global Reactivity Descriptors for this compound (Illustrative)
| Parameter | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |
| Electronegativity (χ) | χ ≈ (I + A) / 2 | The power of an atom to attract electrons to itself. |
| Chemical Potential (μ) | μ = -χ | The escaping tendency of electrons from an equilibrium system. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measures the propensity to accept electrons. |
Electrostatic Potential Surface Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the reactive sites for both electrophilic and nucleophilic attacks and for understanding intermolecular interactions. researchgate.netresearchgate.net
The MEP map uses a color scale to denote different potential values.
Red/Yellow: Regions of negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms. For this compound, these would be concentrated around the oxygen atoms of the carboxyl group.
Blue: Regions of positive electrostatic potential, which are electron-poor. These areas are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly the acidic proton of the carboxyl group and the protons of the amino group.
Green: Regions of near-zero potential, characteristic of nonpolar parts of the molecule, such as the benzene (B151609) ring itself.
The presence of the amino group, a strong electron-donating group, and the halogens, which have both inductive withdrawing and resonance donating effects, creates a complex potential distribution on the aromatic ring, which the MEP map would clearly visualize.
Vibrational Frequency Calculations and Comparison with Experimental Spectra
Theoretical vibrational frequency calculations using DFT are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. researchgate.net These calculated frequencies correspond to specific molecular motions, such as stretching, bending, and torsional vibrations of the functional groups.
For this compound, key vibrational modes would include:
O-H stretching of the carboxylic acid.
C=O stretching of the carboxyl group.
N-H stretching of the amino group.
C-N, C-Br, and C-I stretching vibrations.
Various bending and out-of-plane modes of the benzene ring.
A comparison between the calculated frequencies and experimental data (if available) allows for a definitive assignment of the observed spectral bands. mdpi.com Often, calculated harmonic frequencies are systematically higher than experimental ones due to the neglect of anharmonicity and other factors. To improve agreement, a scaling factor is commonly applied to the computed frequencies. researchgate.net
Table 2: Predicted Characteristic Vibrational Frequencies (cm-1) for this compound (Illustrative)
| Vibrational Mode | Expected Frequency Range (cm-1) | Description of Motion |
|---|---|---|
| O-H Stretch | 3400-3600 (monomer), 2500-3300 (dimer) | Stretching of the hydroxyl bond in the carboxyl group. |
| N-H Stretch | 3300-3500 | Symmetric and asymmetric stretching of the N-H bonds. |
| C-H Stretch (Aromatic) | 3000-3100 | Stretching of the carbon-hydrogen bonds on the benzene ring. |
| C=O Stretch | 1680-1740 | Stretching of the carbonyl double bond. |
| N-H Bend | 1590-1650 | Bending (scissoring) motion of the amino group. |
| C-O Stretch | 1210-1320 | Stretching of the carbon-oxygen single bond in the carboxyl group. |
| C-N Stretch | 1250-1360 | Stretching of the carbon-nitrogen bond. |
| C-I Stretch | ~500 | Stretching of the carbon-iodine bond. |
| C-Br Stretch | 500-600 | Stretching of the carbon-bromine bond. |
Conformational Analysis and Energy Minima Identification
Conformational analysis involves studying the different spatial arrangements of a molecule that arise from rotation around its single bonds. For this compound, the key rotational degrees of freedom are around the C-COOH and C-NH2 bonds. Identifying the most stable conformer, which corresponds to the global energy minimum on the potential energy surface, is crucial as it represents the most populated state of the molecule. wikipedia.org
Computational chemists perform a potential energy surface (PES) scan by systematically rotating these bonds and calculating the energy at each step. This allows for the identification of all stable conformers (local minima) and the transition states that connect them. The bulky bromine atom at the ortho position (position 2) and the iodine atom at position 3 are expected to exert significant steric hindrance. This steric strain, known as the "ortho effect," will likely force the carboxylic acid group to rotate out of the plane of the benzene ring to find a more stable, lower-energy conformation. youtube.comkhanacademy.org This rotation can disrupt the conjugation between the carboxyl group and the aromatic ring, influencing the molecule's electronic properties. Similarly, the rotation of the amino group will also be analyzed to find its most favorable orientation.
Reaction Mechanism Studies through Computational Modeling
Computational modeling is a powerful tool for elucidating the detailed pathways of chemical reactions. rsc.org By mapping the potential energy surface, chemists can identify the reactants, products, any intermediates, and the transition states that connect them. For a molecule like this compound, several reactions could be modeled, such as its dimerization through hydrogen bonds between the carboxylic acid groups, or reactions involving the amino or carboxyl functionalities.
A typical study involves:
Optimizing the geometries of the reactants, products, and any proposed intermediates.
Locating the transition state (TS) structure for each step of the reaction. A transition state is a first-order saddle point on the potential energy surface, and its structure provides insight into the geometry of the activated complex.
Calculating the activation energy (Ea) , which is the energy difference between the transition state and the reactants. This value is critical for determining the reaction rate.
Performing an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the located transition state correctly connects the desired reactants and products.
For example, modeling the esterification of this compound with an alcohol would involve calculating the energy barriers for the nucleophilic attack of the alcohol on the carboxyl carbon and the subsequent proton transfer steps to predict the most likely reaction pathway.
Prediction and Characterization of Non-Covalent Interactions (e.g., Halogen Bonding, Hydrogen Bonding)
In the absence of specific studies on this compound, we can look to related compounds to predict the types of non-covalent interactions that would likely be present.
Hydrogen Bonding: The presence of both a carboxylic acid group (-COOH) and an amino group (-NH2) makes this compound a prime candidate for forming strong hydrogen bonds. The carboxylic acid group can act as a hydrogen bond donor through its hydroxyl proton and a hydrogen bond acceptor through its carbonyl oxygen. The amino group can also act as a hydrogen bond donor. It is highly probable that in a solid state, this molecule would form dimers or extended networks through hydrogen bonding between the carboxylic acid moieties. For instance, studies on 2-amino-3-bromobenzoic acid have shown the formation of intermolecular hydrogen bonds involving the carboxylic acid group. researchgate.net
Halogen Bonding: The bromine and iodine substituents on the aromatic ring are capable of forming halogen bonds. Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). The strength of the halogen bond is influenced by the polarizability of the halogen atom, with iodine typically forming stronger halogen bonds than bromine.
In the context of this compound, the iodine and bromine atoms could potentially form halogen bonds with the amino group, the carbonyl oxygen of the carboxylic acid, or even the aromatic ring of a neighboring molecule. Research on other iodo- and bromo-substituted benzoic acids has demonstrated the formation of I⋯N, Br⋯N, and I⋯O halogen bonds, which play a significant role in the assembly of supramolecular structures. nih.gov The geometry of these interactions is typically linear, with the C-X···N/O angle approaching 180°.
Predicted Non-Covalent Interaction Parameters:
While no experimental or calculated data exists for this compound, the following table provides a hypothetical range for the key parameters of its potential non-covalent interactions based on data from similar compounds.
| Interaction Type | Donor | Acceptor | Predicted Distance (Å) | Predicted Angle (°) |
| Hydrogen Bond | -COOH | C=O | 2.6 - 2.8 | ~170 - 180 |
| Hydrogen Bond | -NH₂ | C=O | 2.8 - 3.1 | ~160 - 175 |
| Halogen Bond | C-I | N | 2.8 - 3.1 | ~170 - 180 |
| Halogen Bond | C-Br | N | 2.8 - 3.0 | ~170 - 180 |
| Halogen Bond | C-I | O | 3.0 - 3.3 | ~165 - 175 |
It is imperative to note that these are predicted values and require verification through dedicated computational studies, such as Density Functional Theory (DFT) calculations, or experimental methods like X-ray crystallography, for this compound. Such investigations would provide precise details on the geometry and energetics of these interactions, offering a deeper understanding of the molecule's solid-state structure and its potential for crystal engineering and materials science applications.
Applications in Advanced Materials Science and Synthetic Organic Chemistry
Function as a Versatile Synthetic Building Block and Intermediate
The strategic placement of three different reactive centers—an amino group, a bromine atom, and an iodine atom—on the aromatic ring makes 6-amino-2-bromo-3-iodobenzoic acid an exceptional building block. The differential reactivity of the carbon-iodine and carbon-bromine bonds in metal-catalyzed cross-coupling reactions is particularly significant, allowing for stepwise and site-selective functionalization.
The primary utility of this compound in this context is as a scaffold for constructing intricate organic molecules. Chemists can exploit the different liabilities of the iodo and bromo substituents toward cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions. The carbon-iodine bond is typically more reactive than the carbon-bromine bond under these conditions, enabling a selective reaction at the C-3 position first, followed by a subsequent reaction at the C-2 position. This hierarchical reactivity is crucial for the controlled synthesis of polysubstituted aromatic compounds.
For instance, a synthetic strategy could first involve a Sonogashira coupling at the iodine-bearing position, followed by a Suzuki coupling at the bromine-bearing position. researchgate.net The amino and carboxylic acid groups can then be used for further modifications, such as amide bond formation or cyclization reactions, to build complex heterocyclic systems. researchgate.net This step-wise approach provides a reliable pathway to molecules with precisely tailored three-dimensional shapes and functionalities.
| Reactive Site | Position | Typical Reaction Type | Notes |
|---|---|---|---|
| Iodo (-I) | C-3 | Sonogashira, Suzuki, Heck, Stille Coupling | Most reactive halogen site, allowing for initial selective functionalization. |
| Bromo (-Br) | C-2 | Sonogashira, Suzuki, Heck, Stille Coupling | Less reactive than the C-I bond, enabling sequential coupling reactions. researchgate.net |
| Amino (-NH₂) | C-6 | Amide formation, Diazotization, N-alkylation | Can direct ortho-lithiation or be used as a key nucleophile. |
| Carboxylic Acid (-COOH) | C-1 | Esterification, Amide formation | Provides a handle for linking to other molecules or polymer backbones. |
This compound serves as a key starting material for the synthesis of complex heterocyclic structures that are often the core of pharmaceutical and agrochemical agents. evitachem.com Its isomer, 5-amino-2-bromo-3-iodobenzoic acid, is explicitly noted for its role as a precursor in developing agrochemicals and as an intermediate in drug synthesis. evitachem.com The functional groups allow for the construction of scaffolds like quinazolinones, which are significant in medicinal chemistry. researchgate.net The synthesis of 6-bromo-2-arylindoles from a related precursor highlights a pathway to create privileged structures in drug discovery. researchgate.net The ability to introduce various substituents with high regiochemical control is essential in creating libraries of compounds for screening and development purposes.
Role in the Development of Functional Materials
The same features that make this compound a valuable synthetic intermediate also position it as a monomer for the creation of sophisticated functional materials. Its rigid aromatic core and multiple reactive sites are ideal for building ordered, high-performance materials.
Covalent Organic Frameworks (COFs) are a class of crystalline porous materials built from organic monomers linked by strong covalent bonds. The well-defined structure of this compound makes it a potential candidate as a trifunctional monomer for COF synthesis. Companies that supply chemical building blocks for materials science sometimes categorize similarly structured molecules as "Organic monomer of COF," indicating their utility in this field. bldpharm.com
By reacting its amino and halogen functionalities with complementary monomers (e.g., dialdehydes or diamines), it is possible to form extended two-dimensional or three-dimensional porous networks. The resulting COFs could exhibit high thermal stability and permanent porosity, making them suitable for applications in gas storage and separation. The specific arrangement of functional groups within the pores could also be tailored for selective guest uptake.
| Functional Group | Linkage Chemistry | Resulting Linkage |
|---|---|---|
| Amino (-NH₂) | Reaction with Aldehydes | Imine (Schiff Base) |
| Halogens (-Br, -I) | Coupling with Amines | C-N Bond |
| Halogens (-Br, -I) | Coupling with Alkynes | C-C Bond |
The compound can be used to create functionalized polymers and copolymers through various polymerization techniques. For example, polycondensation reactions involving the amino and carboxylic acid groups can lead to the formation of polyamides. More advanced materials can be synthesized via cross-coupling polymerization reactions. By using the di-halogenated nature of the molecule, it can be polymerized with di-boronic acids (via Suzuki polymerization) or di-alkynes (via Sonogashira polymerization) to create fully conjugated polymers. These materials are of interest for their potential electronic and optical properties, with related building blocks being used to prepare polymers investigated as prototypes for novel magnetic materials. researchgate.net The remaining amino or carboxylic acid groups on the polymer backbone can be used for post-polymerization modification to fine-tune properties like solubility or to attach other functional units.
While direct applications in non-biological sensing are not extensively documented, the molecular structure of this compound contains all the necessary components for designing chemical sensors. The amino and carboxylic acid groups are capable of forming specific hydrogen-bonding interactions, which can be used to recognize and bind to target analytes like metal ions or small organic molecules. The aromatic ring can participate in π-stacking interactions. Furthermore, the halogen atoms serve as reactive handles to immobilize the molecule onto a sensor surface (e.g., gold or silicon) or to integrate it into a larger reporter system. By designing a system where the binding event leads to a measurable change in an optical or electronic signal, this compound could serve as the core recognition element in a chemosensor.
Catalytic Applications and Ligand Design in Organometallic Chemistry
The structural arrangement of this compound, featuring two different halogen substituents on a benzoic acid backbone, makes it a prime candidate for sophisticated applications in organometallic chemistry, particularly in the realm of palladium-catalyzed reactions.
Use in Palladium-Catalyzed Reactions
The presence of both bromine and iodine atoms on the aromatic ring is of significant interest for sequential or regioselective cross-coupling reactions. In palladium-catalyzed processes, the carbon-iodine bond is typically more reactive and will undergo oxidative addition to the palladium center under milder conditions than the carbon-bromine bond. This differential reactivity allows for a stepwise functionalization of the molecule.
For instance, a Suzuki coupling could be performed selectively at the 3-position (iodine) while leaving the 2-position (bromine) intact for a subsequent, different coupling reaction such as a Heck, Sonogashira, or Buchwald-Hartwig amination. This makes this compound a valuable substrate for the synthesis of complex, highly substituted aromatic compounds from a single precursor. The amino and carboxylic acid groups can also influence the reactivity and regioselectivity of these transformations through their electronic and directing effects.
Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Reactant | Bond Formed | Potential Outcome |
| Suzuki Coupling | Organoboron Reagent | C-C | Synthesis of biaryl compounds |
| Heck Coupling | Alkene | C-C | Formation of substituted styrenes |
| Sonogashira Coupling | Terminal Alkyne | C-C | Creation of aryl alkynes |
| Buchwald-Hartwig Amination | Amine | C-N | Synthesis of diaryl amines |
This step-wise functionalization is a powerful tool in synthetic organic chemistry for building molecular complexity in a controlled and efficient manner.
Contribution to Fundamental Studies in Crystal Engineering and Supramolecular Chemistry
The design and synthesis of crystalline materials with predictable structures and properties is a major goal of crystal engineering. This compound is an excellent candidate for such studies due to its multiple hydrogen- and halogen-bond donor and acceptor sites.
Design and Construction of Predictable Molecular Solids
The carboxylic acid group is a robust hydrogen-bond donor and acceptor, often forming predictable dimeric synthons with other carboxylic acid molecules or strong hydrogen bonds with the amino group. The amino group, in turn, can act as a hydrogen-bond donor. Furthermore, the iodine and bromine atoms can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species (a Lewis acid). These halogen bonds can form with Lewis bases such as the oxygen atoms of the carboxylate or the nitrogen of the amino group. The interplay of these various non-covalent interactions allows for the construction of intricate and predictable one-, two-, or three-dimensional supramolecular architectures.
Exploration of Multi-Component Co-crystals
The ability of this compound to engage in multiple types of non-covalent interactions makes it an ideal component for the formation of multi-component co-crystals. By combining this compound with other molecules (co-formers) that have complementary functional groups, it is possible to create novel crystalline materials with tailored physical and chemical properties, such as solubility, stability, and melting point. The study of how this molecule assembles with different co-formers provides fundamental insights into the principles of molecular recognition and self-assembly.
Table 2: Potential Intermolecular Interactions for Supramolecular Assembly
| Interaction Type | Donor Site | Acceptor Site | Resulting Motif |
| Hydrogen Bond | Carboxylic Acid (O-H) | Carboxylic Acid (C=O) | Carboxylic acid dimer |
| Hydrogen Bond | Amino Group (N-H) | Carboxylic Acid (C=O) | Hetero-molecular chain |
| Halogen Bond | Iodine/Bromine | Carboxylate Oxygen | 1D or 2D networks |
| Halogen Bond | Iodine/Bromine | Amino Nitrogen | Extended solid-state structures |
Analytical Applications beyond Basic Identification
Beyond its role as a synthetic building block, this compound also has potential applications in the field of analytical chemistry.
Use as a Chemical Standard or Reagent in Research Assays
Due to its well-defined chemical structure and stable crystalline form, this compound can be used as a primary or reference standard in the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS). These methods could be designed for the quantification of other halogenated aromatic compounds in environmental or biological samples. Furthermore, its reactive nature allows it to be used as a specific reagent in research assays, potentially for the detection or derivatization of other analytes.
Future Research Directions and Concluding Perspectives
Emerging Synthetic Strategies for Highly Substituted Aromatics
The synthesis of polysubstituted aromatic compounds like 6-amino-2-bromo-3-iodobenzoic acid is a formidable challenge that drives the innovation of new synthetic methodologies. Traditional multi-step syntheses are often plagued by issues of regioselectivity, low yields, and the generation of significant waste. However, emerging strategies in organic chemistry offer more efficient and elegant pathways.
Modern synthetic chemists are increasingly focusing on C-H bond functionalization, a technique that allows for the direct introduction of functional groups onto an aromatic ring without the need for pre-functionalized starting materials. acs.orgnih.gov For a molecule like this compound, this could mean developing methods to selectively introduce further substituents, guided by the existing groups. The use of transition-metal catalysts, particularly palladium and rhodium, has been pivotal in this area, enabling the activation of specific C-H bonds. nih.govresearchgate.net For instance, specialized directing groups can be employed to achieve meta-C-H functionalization of benzoic acid derivatives, a traditionally difficult transformation. researchgate.netnih.govacs.org
Furthermore, novel electrochemical methods are gaining traction as a sustainable approach. These techniques can facilitate unique transformations, such as precise single-carbon insertion into aromatic rings, without the need for harsh chemical reagents. scitechdaily.com The development of such strategies could provide unprecedented control over the final structure of highly complex aromatic molecules. scitechdaily.com Other advanced methods include innovative cycloaddition reactions and organocatalytic annulations which construct the functionalized aromatic core from acyclic precursors, offering a high degree of flexibility and control. researchgate.net
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The distinct electronic properties of the amino, bromo, iodo, and carboxylic acid groups on the this compound scaffold create a rich playground for exploring novel reactivity. The two different carbon-halogen bonds (C-Br and C-I) are prime sites for regioselective cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The greater reactivity of the C-I bond compared to the C-Br bond can be exploited to introduce a functional group at the 3-position selectively, followed by a subsequent reaction at the 2-position.
The amino group can be diazotized and replaced with a wide array of other functionalities through Sandmeyer-type reactions, further diversifying the molecular structure. Conversely, the amino and carboxylic acid groups can direct further electrophilic aromatic substitutions, although the current substitution pattern already makes the ring electron-deficient.
Unprecedented transformations could involve harnessing the synergistic or antagonistic effects of the multiple substituents. For example, intramolecular reactions could be designed where the amino or carboxylate group interacts with a substituent introduced at one of the halogenated positions. The study of haloanilines, for instance, has revealed complex degradation and transformation pathways, highlighting the unique reactivity imparted by halogen and amine functionalities on a single aromatic ring. acs.org The development of new catalytic systems could unlock previously unknown reaction pathways, leading to the synthesis of novel heterocyclic systems derived from this benzoic acid core.
Integration into Advanced Functional Material Systems with Enhanced Properties
The unique electronic and structural features of this compound make it an attractive building block for advanced functional materials. ejournal.net Halogenated organic compounds are known to exhibit specific intermolecular interactions, such as halogen bonding, which can be used to control the self-assembly and packing of molecules in the solid state. This control is crucial for designing materials with tailored electronic and optical properties.
Research has shown that incorporating halogenated benzoic acids into polymer matrices can enhance the thermal stability and electronic properties of the resulting materials, making them suitable for applications like organic semiconductors and photovoltaic devices. The amino and carboxylic acid moieties of this compound provide convenient handles for polymerization or for grafting the molecule onto surfaces.
This compound could serve as a key monomer in the synthesis of:
Conductive Polymers: Where the specific substitution pattern influences the polymer's band gap and conductivity.
Metal-Organic Frameworks (MOFs): The carboxylic acid can act as a linker to connect metal nodes, while the amino and halogen groups can be post-synthetically modified to tune the pore environment and properties of the MOF for applications in gas storage or catalysis.
Organic Light-Emitting Diodes (OLEDs): The heavy atoms (bromine and iodine) could promote intersystem crossing, potentially leading to efficient phosphorescent materials.
Synergistic Combination of Computational Prediction and Experimental Validation
Modern chemical research heavily relies on the synergy between computational modeling and experimental work. Before embarking on complex and resource-intensive laboratory syntheses, computational chemistry can provide invaluable insights into the properties and reactivity of this compound. steeronresearch.com
Using methods like Density Functional Theory (DFT), researchers can predict:
Molecular Geometry: The optimal three-dimensional structure of the molecule. nih.gov
Electronic Properties: The distribution of electron density, HOMO-LUMO energy gaps, and molecular electrostatic potential, which are crucial for understanding reactivity. nih.govresearchgate.net
Reaction Mechanisms: The transition states and energy barriers for potential reactions, helping to identify the most feasible synthetic routes and predict regioselectivity. nih.govacs.org
Spectroscopic Properties: Predicting NMR, IR, and UV-Vis spectra to aid in the characterization of the synthesized compound. nih.govresearchgate.net
This computational pre-screening allows for a more rational and targeted experimental approach. nih.gov For instance, computational tools can help design and optimize catalytic systems for specific C-H functionalization reactions or predict the binding affinity of the molecule to a biological target in a drug discovery context. nih.gov The experimental results then feed back to refine the computational models, creating a powerful cycle of prediction and validation that accelerates scientific discovery.
Broader Implications for Sustainable Chemistry and Molecular Innovation
The pursuit of synthetic routes to and applications for complex molecules like this compound has broader implications for the advancement of chemistry. A primary driver is the push towards more sustainable chemical practices, often referred to as "green chemistry." This involves developing reactions that are more atom-economical, generate less waste, and use less hazardous substances. semanticscholar.org
The development of C-H activation and electrochemical strategies are prime examples of this trend, as they often reduce the number of synthetic steps and avoid the use of toxic reagents. researchgate.netscitechdaily.com Furthermore, the use of efficient and recyclable catalysts, such as hypervalent iodine reagents, contributes to a more sustainable chemical industry. semanticscholar.org
From the perspective of molecular innovation, the ability to synthesize highly functionalized and sterically congested molecules opens the door to creating new chemical entities with unprecedented properties. These molecules can serve as:
Pharmaceutical Intermediates: Providing scaffolds for new drugs with potentially enhanced efficacy and novel mechanisms of action. researchgate.net
Advanced Materials: Forming the basis of new polymers, sensors, and electronic devices.
Probes for Chemical Biology: Acting as tools to investigate biological processes with high specificity.
Q & A
(Basic) What are the common synthetic routes for 6-amino-2-bromo-3-iodobenzoic acid, and how can regioselectivity be controlled during halogenation?
Answer:
Synthesis typically starts with a substituted benzoic acid scaffold. The amino group is introduced via nitration/reduction or directed C–H activation. Bromination and iodination require careful control of regioselectivity:
- Directed halogenation : Use protecting groups (e.g., acetyl for -NH₂) to guide bromine/iodine to the desired positions .
- Flow chemistry : Enables precise control of reaction conditions (temperature, residence time) for sequential halogenation, as demonstrated in analogous bromo-formylbenzoic acid syntheses .
- Metal-mediated methods : Pd-catalyzed cross-coupling (e.g., Suzuki) may introduce halogens post-scaffold assembly.
(Advanced) How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions) for this compound?
Answer:
Contradictions often arise from dynamic effects (e.g., tautomerism) or steric hindrance. Methodological approaches include:
- 2D NMR (COSY, NOESY) : To confirm coupling networks and spatial proximity of substituents.
- X-ray crystallography : Resolves ambiguities in regiochemistry and confirms solid-state conformation .
- DFT calculations : Compare predicted vs. observed H/C NMR shifts to validate structural assignments .
(Basic) What purification techniques are effective given the compound’s polarity and halogen substituents?
Answer:
The carboxylic acid group and halogens complicate solubility. Recommended methods:
- Acid-base extraction : Leverage pH-dependent solubility (e.g., dissolve in NaOH, precipitate with HCl).
- Reverse-phase HPLC : Use C18 columns with acetonitrile/water gradients for high-purity isolation .
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to exploit halogen-driven π-stacking interactions.
(Advanced) What strategies mitigate decomposition during storage or reaction conditions?
Answer:
Decomposition risks include dehalogenation or oxidation of the amino group. Solutions:
- Inert atmospheres : Store under argon/nitrogen to prevent oxidative degradation.
- Low-temperature storage : -20°C in amber vials to reduce photolytic cleavage of C–I bonds .
- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to reaction mixtures.
(Advanced) How can this compound serve as a building block in heterocyclic synthesis?
Answer:
The halogenated scaffold is valuable for:
- Buchwald-Hartwig amination : Replace iodine with amines to construct indole or quinoline derivatives.
- Suzuki-Miyaura coupling : Attach aryl/heteroaryl groups via the bromine site for drug-like molecules .
- Cyclization reactions : Form isoindolinones or benzodiazepines using the carboxylic acid as a directing group .
(Basic) What analytical techniques are critical for characterizing this compound?
Answer:
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula and isotopic patterns (Br/I induce distinct clusters).
- FT-IR : Identify -NH₂ (3300–3500 cm⁻¹) and -COOH (2500–3000 cm⁻¹) stretching modes.
- Elemental analysis : Quantify halogen content to assess purity .
(Advanced) How do steric and electronic effects influence reactivity in cross-coupling reactions?
Answer:
- Steric hindrance : The bulky iodine at position 3 may slow transmetalation in Pd-catalyzed reactions. Use bulky ligands (XPhos) to enhance catalyst turnover .
- Electronic effects : Electron-withdrawing -COOH deactivates the ring, requiring activated coupling partners (e.g., boronic esters over boronic acids).
(Basic) What safety protocols are essential when handling this compound?
Answer:
- Halogen hazards : Use fume hoods to avoid inhalation of iodine/bromine vapors during synthesis.
- Waste disposal : Segregate halogenated waste for incineration to prevent environmental release .
(Advanced) How can computational modeling predict regioselectivity in further functionalization?
Answer:
- DFT-based Fukui indices : Identify electrophilic/nucleophilic sites for substitution reactions.
- Molecular docking : Screen potential binding motifs if the compound is a pharmacophore intermediate .
(Advanced) What are the challenges in scaling up synthesis from milligram to gram scale?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
